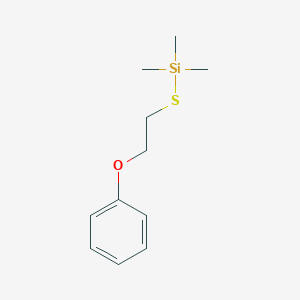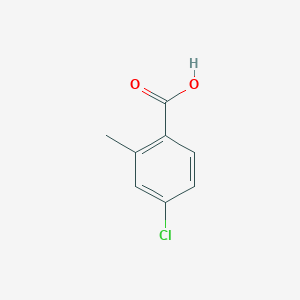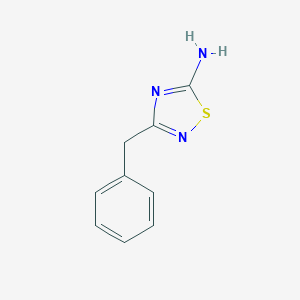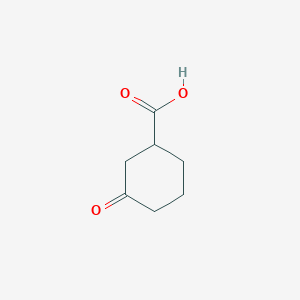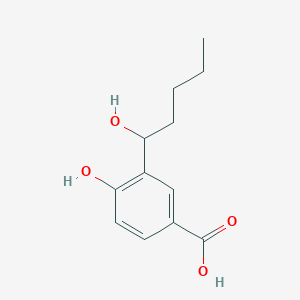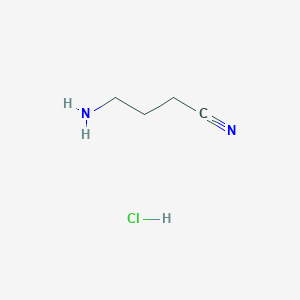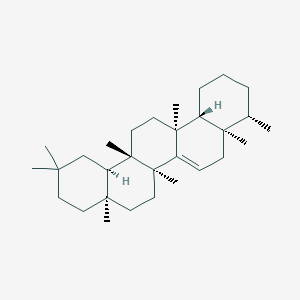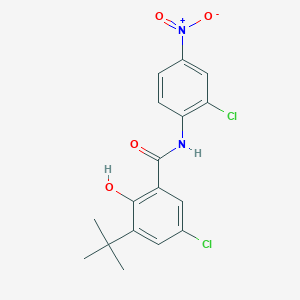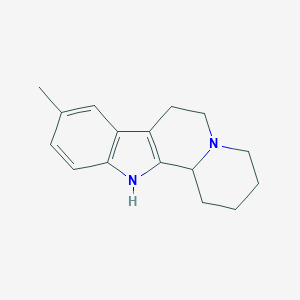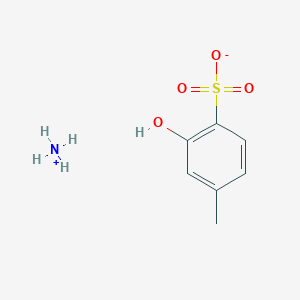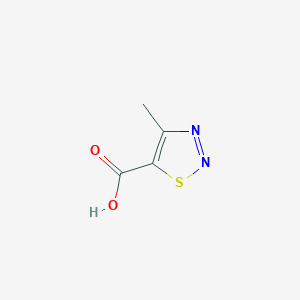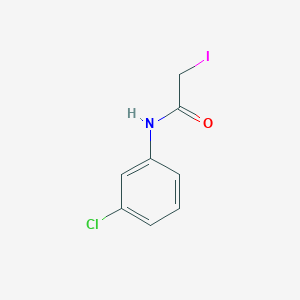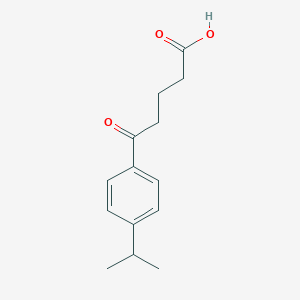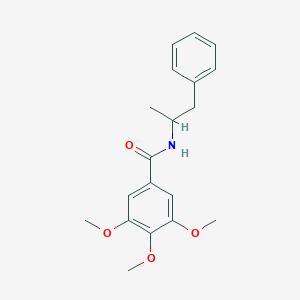
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide, also known as TMA-6, is a chemical compound that belongs to the family of phenethylamines. It is a derivative of the psychedelic drug, 2,5-dimethoxy-4-methylamphetamine (DOM). TMA-6 has been studied extensively for its potential use in scientific research due to its unique properties and effects.
Mechanism Of Action
The exact mechanism of action of 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide is not fully understood. However, it is believed to act as a serotonin agonist, which means it binds to serotonin receptors in the brain and mimics the effects of serotonin. This leads to changes in the release and uptake of neurotransmitters, resulting in altered brain activity and perception.
Biochemical And Physiological Effects
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been shown to have a range of biochemical and physiological effects. It has been found to increase levels of dopamine, norepinephrine, and serotonin in the brain, leading to changes in mood, perception, and behavior. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has also been found to increase heart rate, blood pressure, and body temperature, which can have both positive and negative effects on the body.
Advantages And Limitations For Lab Experiments
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide also has unique properties and effects that make it a valuable tool for studying the central nervous system. However, there are also limitations to its use. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has psychoactive effects, which can make it difficult to control for variables in experiments. Additionally, its effects on the body can be unpredictable, which can make it challenging to use in certain types of studies.
Future Directions
There are several future directions for research on 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide. One area of interest is its potential use as a therapeutic agent for certain psychiatric disorders. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been shown to have antidepressant and anxiolytic effects, which could make it a valuable tool for treating conditions such as depression and anxiety. Another area of research is the development of new and improved methods for synthesizing 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide and other phenethylamines. These methods could lead to the development of new drugs with unique properties and effects. Finally, there is a need for more research on the long-term effects of 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide use, particularly in terms of its impact on the brain and other organs. This research could help to inform the safe and responsible use of 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide and other similar compounds in scientific research.
Synthesis Methods
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide can be synthesized through a multi-step process involving the reaction of 3,4,5-trimethoxybenzaldehyde with alpha-methylphenethylamine. The resulting product is then subjected to a series of chemical reactions to produce 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide in its pure form.
Scientific Research Applications
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been used in scientific research to study its effects on the central nervous system. It has been found to have a similar structure and activity to other phenethylamines such as MDMA and mescaline. 3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide has been shown to have psychoactive effects, including changes in perception, mood, and thought processes.
properties
CAS RN |
18341-14-5 |
|---|---|
Product Name |
3,4,5-Trimethoxy-N-(alpha-methylphenethyl)-benzamide |
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-(1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C19H23NO4/c1-13(10-14-8-6-5-7-9-14)20-19(21)15-11-16(22-2)18(24-4)17(12-15)23-3/h5-9,11-13H,10H2,1-4H3,(H,20,21) |
InChI Key |
IZVWGCYQLXQLMK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
synonyms |
3,4,5-Trimethoxy-N-(α-methylphenethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



